![molecular formula C15H16BFO4 B2586622 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid CAS No. 2377606-07-8](/img/structure/B2586622.png)

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

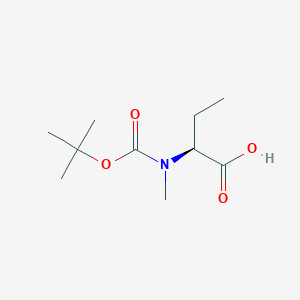

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is a chemical compound with the molecular formula C15H16BFO4 . It is a type of organoboron compound, which are often used as reagents in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid can be represented by the formula C15H16BFO4 . This indicates that the molecule contains 15 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .Chemical Reactions Analysis

Boronic acids, including 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid, are commonly used in various types of coupling reactions, such as the Suzuki-Miyaura coupling . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .Scientific Research Applications

Experimental Oncology Applications

Phenylboronic acid and benzoxaborole derivatives have shown promising antiproliferative and proapoptotic properties in cancer research. For instance, certain derivatives have demonstrated significant antiproliferative activity against diverse cancer cell lines, including strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cells, highlighting their potential as novel anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).

Fluorescence Probes for Sensing Applications

Benzoxaborole derivatives have been applied to develop fluorescent probes for sensing pH and metal cations. These fluorophores exhibit high sensitivity to pH changes and selectivity in metal cation detection, attributed to the acidity of the fluorophenol moiety, making them suitable for various analytical applications (Tanaka et al., 2001).

Synthesis and Evaluation of Novel Compounds

Research has also focused on synthesizing and evaluating novel compounds with potential medical imaging applications. For example, 18F-labeled pyridaben analogues have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents with PET, demonstrating high heart uptake and low background uptake in preclinical models. This research supports further development of these compounds as MPI agents (Mou et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

The ADME properties of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid It is known that the compound is relatively stable and readily prepared , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in many organic synthesis processes .

Action Environment

The action, efficacy, and stability of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively in a variety of chemical environments.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BFO4/c17-14-8-13(16(18)19)9-15(10-14)21-7-6-20-11-12-4-2-1-3-5-12/h1-5,8-10,18-19H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMENQOLNTNMKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCCOCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2586539.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2586543.png)

![N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2586546.png)

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)

![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)

![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)

![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)